![molecular formula C38H46Se2 B14184118 Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane CAS No. 919488-52-1](/img/structure/B14184118.png)
Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane is a chemical compound known for its unique structure and properties It consists of two 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl groups connected by a diselane (Se-Se) bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane typically involves the following steps:
Formation of 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl bromide: This intermediate is prepared by reacting 4’-methyl[1,1’-biphenyl]-4-carboxylic acid with hexyl bromide in the presence of a dehydrating agent such as thionyl chloride.
Coupling Reaction: The 6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl bromide is then reacted with sodium diselenide (Na2Se2) in an inert atmosphere to form Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane.
Industrial Production Methods
While specific industrial production methods for Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling of selenium compounds to maintain safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane undergoes various chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol intermediates.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol intermediates.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane involves its ability to undergo redox reactions. The diselane bond can be cleaved to form reactive selenium species, which can interact with various molecular targets. These interactions can modulate cellular redox status, influence signaling pathways, and affect the activity of enzymes involved in oxidative stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]disulfide: Similar structure but with a disulfide (S-S) bond instead of a diselane bond.
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]ditelluride: Similar structure but with a ditelluride (Te-Te) bond instead of a diselane bond.
Uniqueness
Bis[6-(4’-methyl[1,1’-biphenyl]-4-yl)hexyl]diselane is unique due to the presence of the diselane bond, which imparts distinct redox properties compared to its sulfur and tellurium analogs. This uniqueness makes it valuable for specific applications in redox biology and materials science.
Propriétés
Numéro CAS |
919488-52-1 |
|---|---|
Formule moléculaire |
C38H46Se2 |
Poids moléculaire |
660.7 g/mol |
Nom IUPAC |
1-methyl-4-[4-[6-[6-[4-(4-methylphenyl)phenyl]hexyldiselanyl]hexyl]phenyl]benzene |
InChI |
InChI=1S/C38H46Se2/c1-31-13-21-35(22-14-31)37-25-17-33(18-26-37)11-7-3-5-9-29-39-40-30-10-6-4-8-12-34-19-27-38(28-20-34)36-23-15-32(2)16-24-36/h13-28H,3-12,29-30H2,1-2H3 |
Clé InChI |
GGQZFWGRUMBNLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC[Se][Se]CCCCCCC3=CC=C(C=C3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



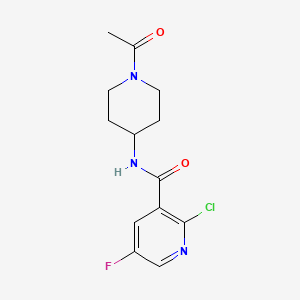
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
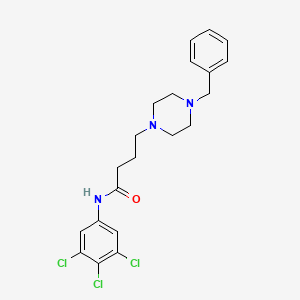
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
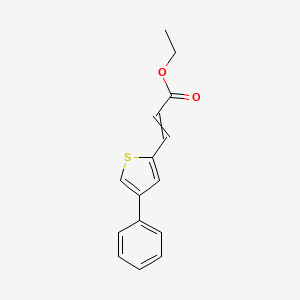
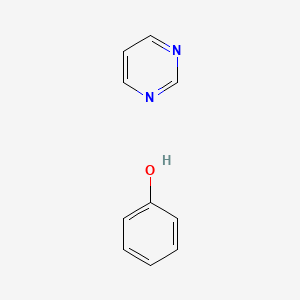
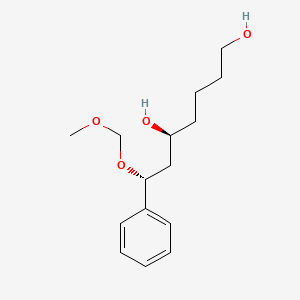
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
![2-(Morpholin-4-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14184096.png)
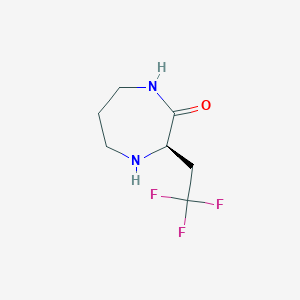
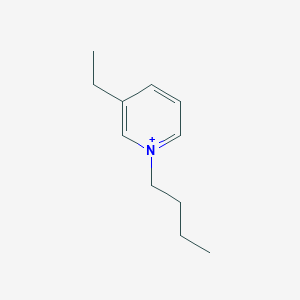
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
